

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrazinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pifazin*

Cat. No.: *B1205481*

[Get Quote](#)

Disclaimer: The term "**Pifazin**" is not a recognized pharmaceutical agent. This guide assumes the user intended to research "Pyrazinamide," a first-line medication for the treatment of tuberculosis. All information herein pertains to Pyrazinamide.

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of pyrazinamide, tailored for researchers, scientists, and drug development professionals. It includes detailed data, experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetics

Pyrazinamide is well-absorbed orally and widely distributed throughout the body, including into the cerebrospinal fluid.[1][2] Its pharmacokinetic profile is crucial for its efficacy in treating tuberculosis, particularly its ability to penetrate and act in the acidic environment of macrophages and inflamed tissues.[1][3]

Absorption

Pyrazinamide is rapidly and almost completely absorbed from the gastrointestinal tract.[4] The oral bioavailability is approximately 90%.[5]

Distribution

Following absorption, pyrazinamide distributes extensively into body tissues and fluids, including the lungs, kidneys, and cerebrospinal fluid, which is particularly important for treating tuberculous meningitis.[1][2]

Metabolism

Pyrazinamide is a prodrug that is primarily metabolized in the liver.[1][4] It is hydrolyzed by the enzyme pyrazinamidase (encoded by the *pncA* gene) within *Mycobacterium tuberculosis* to its active form, pyrazinoic acid (POA).[5][6] In the human body, pyrazinamide is also metabolized to pyrazinoic acid, which is then hydroxylated to 5-hydroxypyrazinoic acid.

Excretion

The metabolites of pyrazinamide are primarily cleared by the kidneys.[1] The parent drug is also renally cleared.[5] The half-life of pyrazinamide is approximately 9 to 10 hours.[1]

Pharmacodynamics

Pyrazinamide is a unique antitubercular agent with bactericidal activity, particularly against semi-dormant mycobacteria residing in acidic environments.[6][7] This "sterilizing" action is critical for shortening the duration of tuberculosis therapy.[6][7]

Mechanism of Action

The precise mechanism of action of pyrazinamide is complex and thought to involve multiple targets.[7] The primary mechanism involves the accumulation of its active form, pyrazinoic acid, within the mycobacterium.[7][8]

- **Conversion to Active Form:** Pyrazinamide diffuses into *M. tuberculosis*, where the bacterial enzyme pyrazinamidase converts it to pyrazinoic acid.[6][8]
- **Accumulation in Acidic Environment:** In an acidic environment (pH 5 to 6), pyrazinoic acid is protonated and is thought to diffuse back into the bacillus, leading to its accumulation.[7][8]
- **Disruption of Cellular Functions:** The accumulation of pyrazinoic acid is believed to disrupt several vital cellular functions, including:

- Inhibition of Fatty Acid Synthase I (FAS-I): Pyrazinoic acid has been proposed to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][6]
- Disruption of Membrane Potential and Energy Production: The accumulation of the acidic pyrazinoic acid may disrupt the membrane potential and interfere with energy production. [4][8]
- Inhibition of Trans-translation: Pyrazinoic acid has also been suggested to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that helps bacteria survive under stress.[7][8]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of pyrazinamide.

Table 1: Pharmacokinetic Parameters of Pyrazinamide

| Parameter | Value | Reference |
|--|-----------------------------------|-----------|
| Bioavailability (Oral) | ~90% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | [1] |
| Half-life (t _{1/2}) | 9 - 10 hours | [1] |
| Distribution | Widely distributed, including CSF | [1][2] |
| Metabolism | Hepatic | [1][4] |
| Excretion | Renal | [1] |

Table 2: Pharmacodynamic Parameters of Pyrazinamide

| Parameter | Value | Reference |
|--|------------------------------------|-----------|
| Activity | Bactericidal | [1] |
| Spectrum of Activity | Mycobacterium tuberculosis complex | [6] |
| Optimal pH for Activity | Acidic (pH 5.0-5.5) | [3][8] |
| Minimal Inhibitory Concentration (MIC) at pH 5.5 | 20 mg/L | [3] |
| Primary Mechanism of Resistance | Mutations in the pncA gene | [6][7] |

Experimental Protocols

Analysis of Pyrazinamide Pharmacokinetics in Clinical Trials

A common methodology for analyzing pyrazinamide pharmacokinetic data in clinical trials involves population nonlinear mixed-effects modeling. This approach was utilized in the Study 31/ACTG A5349, a large Phase 3 randomized controlled trial.[9][10][11]

Objective: To characterize pyrazinamide pharmacokinetic parameters, identify risk factors for drug exposure variability, and evaluate the relationship between exposure and efficacy/safety outcomes.[10][11]

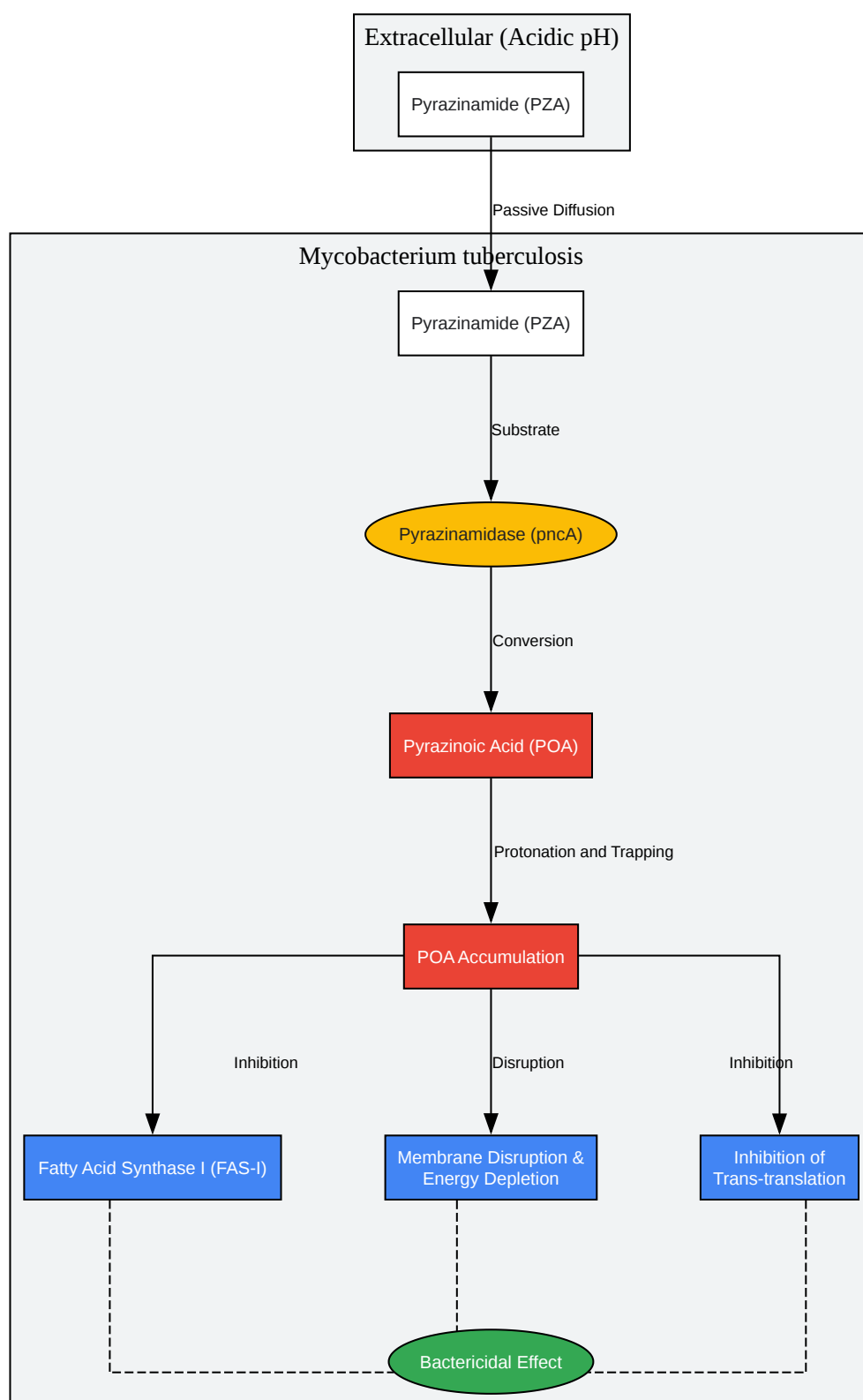
Methodology:

- Study Design: A Phase 3, randomized, controlled clinical trial (NCT02410772).[10][11]
- Dosing: Pyrazinamide was administered once daily, with doses based on weight bands (e.g., 1,000 mg for 40 to <55 kg, 1,500 mg for 55–75 kg, and 2,000 mg for >75 kg).[12]
- Sample Collection: Plasma samples were collected from participants at various time points between weeks 2 and 8 of treatment. A subset of participants underwent intensive sampling at 0.5, 3, 5, 9, 12, and 24 hours after dosing.[12]

- Pharmacokinetic Analysis: Steady-state pharmacokinetic data were analyzed using population nonlinear mixed-effects models.[\[10\]](#)[\[11\]](#) This statistical method allows for the estimation of typical population pharmacokinetic parameters and the variability between individuals.
- Exposure-Response Analysis: The contribution of pyrazinamide exposure (e.g., Area Under the Curve - AUC) to long-term efficacy was evaluated using parametric time-to-event models. The relationship with safety outcomes was assessed using logistic regression.[\[10\]](#)[\[11\]](#)

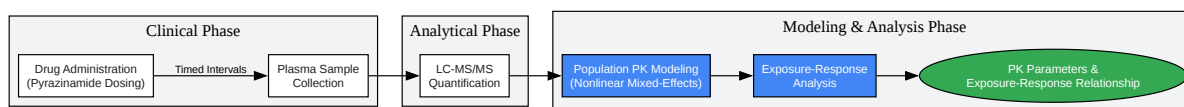
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Pyrazinamide in *Mycobacterium tuberculosis*.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical population pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrazinamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205481#pharmacokinetics-and-pharmacodynamics-of-pifazin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com